3-(Piperidylmethylene)benzo[b]pyran-2,4-dione
Description
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione is a pyran-2,4-dione derivative characterized by a benzo-fused pyran ring system substituted with a piperidylmethylene group. Pyran-2,4-diones are privileged scaffolds in medicinal and synthetic chemistry due to their versatile reactivity, π-conjugated systems, and biological relevance. These compounds exhibit diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and cytotoxicity .
Properties
IUPAC Name |
(3Z)-3-(piperidin-1-ylmethylidene)chromene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,10H,1,4-5,8-9H2/b12-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNUNAGJRIPQE-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. These conditions may include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction is often carried out in a one-pot manner, which enhances efficiency and atom economy.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
Bis-β-enamino-pyran-2,4-dione Derivatives (e.g., Compounds 2a, 2b, 3)
- Symmetry and Linkers: Unlike the monomeric structure of 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione, C2-symmetrical bis-β-enamino-pyran-2,4-diones (e.g., compound 3) feature a 1,6-hexylene linker connecting two pyran-2,4-dione units. This symmetry enhances intermolecular interactions, as evidenced by Hirshfeld surface analyses showing dominant H···H (45–50%), O···H (15–20%), and H···C (10–15%) contacts .
- Dipole Moments: Compound 2a (3.540 Debye) and 2b (2.110 Debye) exhibit higher polarity than compound 3 (nonpolar), suggesting that monomeric derivatives like this compound may have intermediate polarity, depending on substituent orientation .
Thiazolidine-2,4-dione Derivatives (e.g., YPC-21440, YPC-21813)
- Core Heterocycle: Replacing the pyran ring with a thiazolidine-2,4-dione backbone (e.g., YPC-21440) alters electronic properties and biological targeting. These compounds are potent pan-Pim kinase inhibitors, with IC₅₀ values in the nanomolar range, highlighting the impact of the dione system on kinase binding .
- Substituent Effects : The piperazine and fluorophenyl groups in YPC-21813 enhance solubility and target affinity compared to simpler pyran-2,4-diones, suggesting that this compound’s piperidyl group could similarly modulate pharmacokinetics .
Benzo[b]pyran-2,5-diones (e.g., Compounds 14, 15)
- Ring Fusion: Benzo[b]pyran-2,5-diones (e.g., compound 14) differ in the position of the ketone groups but share fused aromatic systems. X-ray studies of related derivatives (e.g., 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-pyran-2,4-dione) reveal dihedral angles (~54°) between the pyran and aromatic rings, influencing π-π stacking and crystal packing .
Electronic and Reactivity Comparisons
HOMO-LUMO and Reactivity Descriptors
- Pyran-2,4-dione Derivatives : DFT studies show that pyran-2,4-diones exhibit HOMO-LUMO gaps between 4.5–5.5 eV, with electron density localized on the π-conjugated system. Compound 6 (a pyran-2,4-dione analog) has the highest electrophilicity index (ω = 3.12 eV), suggesting greater reactivity toward nucleophiles compared to this compound, which may exhibit moderated reactivity due to the electron-donating piperidyl group .
- β-Enamino Derivatives: β-enamino substituents (e.g., in compound 3) reduce electrophilicity by delocalizing electron density, contrasting with the unsubstituted dione’s susceptibility to nucleophilic attack .
Biological Activity
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 461673-15-4
This compound contains a piperidine moiety attached to a benzo[b]pyran ring system, which is known for various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). For instance, one study reported an IC50 value of approximately 16.19 μM against HCT-116 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antiestrogenic Effects
In animal models, particularly in rats, derivatives of benzo[b]pyran compounds have shown antiestrogenic effects. For example, related compounds have been identified as potent antiimplantation agents without significant uterotrophic activity. This suggests that this compound may influence estrogen receptor pathways, although further research is needed to elucidate the exact mechanisms involved .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It may act as a modulator for estrogen receptors, impacting hormonal pathways.
- DNA Interaction: Potential interactions with DNA could lead to alterations in gene expression and apoptosis in cancer cells .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of related compounds. Notably:
- Cytotoxicity Studies: A series of benzo[b]pyran derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the piperidine structure significantly influenced their activity .
- Antimicrobial Testing: Various derivatives were screened for antimicrobial efficacy against common pathogens. Results showed that certain modifications enhanced their antibacterial properties.
- Hormonal Activity Assessments: Research on antiestrogenic effects demonstrated that related compounds could effectively prevent implantation in rodent models without inducing adverse effects on uterine tissue .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
